molecular formula C10H9N3O2S2 B12404769 Tyrosinase-IN-1

Tyrosinase-IN-1

Cat. No.: B12404769
M. Wt: 267.3 g/mol
InChI Key: RNSYZQZFZRNFIW-VZUCSPMQSA-N
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Description

Tyrosinase-IN-1 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing monooxygenase involved in the biosynthesis of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and agriculture. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production and offering potential therapeutic benefits for conditions related to hyperpigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-1 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary depending on the specific synthetic pathway, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tyrosinase-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the compound, often facilitated by oxidizing agents.

    Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may include specific temperatures, pH levels, and the presence of catalysts to enhance the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxylated derivatives. Substitution reactions can result in various functionalized analogs of the compound.

Scientific Research Applications

Tyrosinase-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.

    Industry: Utilized in the development of skin-whitening products and as an additive in agricultural products to prevent browning in fruits and vegetables.

Mechanism of Action

Tyrosinase-IN-1 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin. This inhibition is achieved through various molecular interactions, including hydrogen bonding and coordination with the copper ions.

Comparison with Similar Compounds

Tyrosinase-IN-1 can be compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone. While these compounds also inhibit tyrosinase activity, this compound is noted for its higher potency and specificity. Additionally, this compound may exhibit fewer side effects and greater stability under various conditions, making it a more attractive option for certain applications.

List of Similar Compounds

    Kojic Acid: A natural tyrosinase inhibitor derived from fungi.

    Arbutin: A glycosylated hydroquinone found in certain plants.

    Hydroquinone: A synthetic compound widely used in skin-lightening products.

    Ellagic Acid: A polyphenol found in various fruits and nuts with tyrosinase inhibitory activity.

Properties

Molecular Formula

C10H9N3O2S2

Molecular Weight

267.3 g/mol

IUPAC Name

5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+

InChI Key

RNSYZQZFZRNFIW-VZUCSPMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O

Origin of Product

United States

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